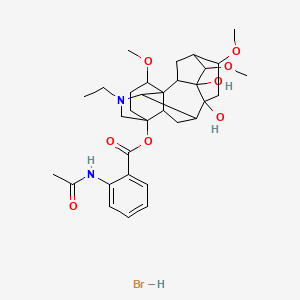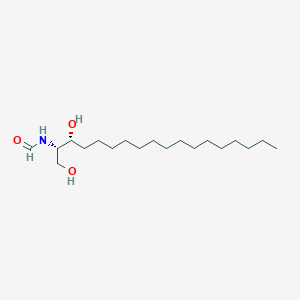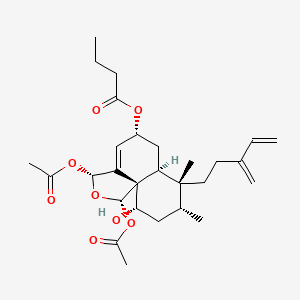
Allapinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Lappaconite Hydrobromide is typically extracted from the roots of Aconitum sinomontanum Nakai . The extraction process involves several steps, including the use of solvents and purification techniques to isolate the alkaloid. One common method involves the hydrolysis of Lappaconitine in acidic solutions, such as sulfuric acid or hydrochloric acid, to produce N-Deacetyllappaconitine . The choice of acid and reaction conditions, including solvent, temperature, and concentration, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of Lappaconite Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested and processed to extract the alkaloid. The crude extract is then subjected to further purification steps, including crystallization and chromatography, to obtain high-purity Lappaconite Hydrobromide .
化学反应分析
Types of Reactions
Lappaconite Hydrobromide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: These reactions can modify the functional groups on the alkaloid, leading to the formation of new compounds with potentially different biological activities.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid, and hydrobromic acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Various oxidizing agents can be used to modify the alkaloid structure.
Major Products
The major products formed from these reactions include N-Deacetyllappaconitine and other derivatives that retain the core structure of the alkaloid but with modified functional groups .
科学研究应用
Lappaconite Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of diterpene alkaloids.
Medicine: Lappaconite Hydrobromide is being researched for its potential use in treating pain and inflammation.
作用机制
Lappaconite Hydrobromide exerts its effects primarily through the inhibition of sodium channels in nerve cells . By blocking these channels, the compound reduces the transmission of pain signals, leading to its analgesic effects . Additionally, it has been shown to modulate other ion channels and receptors, contributing to its anti-inflammatory and antiarrhythmic properties .
相似化合物的比较
Lappaconite Hydrobromide is often compared to other diterpene alkaloids, such as Aconitine and Mesaconitine .
Aconitine: Similar to Lappaconite Hydrobromide, Aconitine is also derived from Aconitum species and has potent analgesic properties.
Mesaconitine: This compound shares a similar structure with Lappaconite Hydrobromide but differs in its pharmacological profile.
Lappaconite Hydrobromide stands out due to its balanced profile of efficacy and safety, making it a valuable compound for further research and development .
属性
分子式 |
C32H45BrN2O8 |
|---|---|
分子量 |
665.6 g/mol |
IUPAC 名称 |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |
InChI 键 |
CFFYROOPXPKMEQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Pictograms |
Acute Toxic |
同义词 |
allapinin allapinine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)

![N'-[(2-methoxyphenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1258174.png)








![2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid](/img/structure/B1258191.png)
